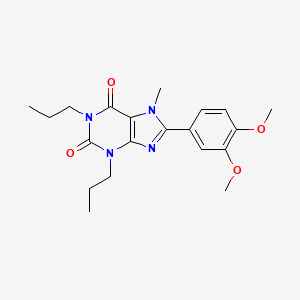

8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Descripción general

Descripción

KF 17837S, también conocido como (E)-8-(3,4-dimetoxi-estiril)-1,3-dipropil-7-metilxantina, es un compuesto orgánico sintético. Se reconoce principalmente como un antagonista del receptor de adenosina A2A. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades del sistema nervioso y trastornos metabólicos .

Métodos De Preparación

La síntesis de KF 17837S involucra múltiples pasos, comenzando con la preparación de la estructura central de xantina. La ruta sintética normalmente incluye:

Formación del núcleo de xantina: Esto implica la reacción de derivados de purina apropiados con agentes alquilantes.

Reacciones de sustitución: Introducción del grupo 3,4-dimetoxi-estiril y otros sustituyentes a través de reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener KF 17837S en su forma pura.

Análisis De Reacciones Químicas

KF 17837S se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes alquilantes. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : CHNO

- CAS Number : 17843-97-9

- Molecular Weight : 370.45 g/mol

The structure features a purine base with two propyl groups and a methoxy-substituted phenyl ring, which may influence its biological activity and pharmacokinetics.

Medicinal Chemistry

8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential therapeutic effects:

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors (A1 and A2A), which are implicated in various physiological processes such as neurotransmission and inflammation. This interaction suggests potential applications in treating neurological disorders and inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that this compound could protect neuronal cells from oxidative stress and apoptosis. It may modulate signaling pathways involved in cell survival, making it a candidate for neuroprotective therapies .

Pharmacological Research

The compound's unique structure allows it to be a valuable tool in pharmacological studies:

- Biochemical Pathway Studies : Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and understanding disease mechanisms. This can aid in drug discovery efforts by identifying new therapeutic targets .

- Antioxidant Activity : The presence of the methoxy groups may enhance antioxidant properties, contributing to reduced oxidative damage in cells. This aspect is crucial for developing treatments against oxidative stress-related conditions .

Case Study 1: Neuroprotection

A study conducted on the neuroprotective effects of this compound demonstrated its efficacy in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of the Bcl-2 family proteins and activation of survival pathways.

| Study Aspect | Details |

|---|---|

| Model Organism | Rat cortical neurons |

| Treatment Duration | 24 hours |

| Outcome | Significant reduction in apoptosis markers |

Case Study 2: Antioxidant Properties

Research exploring the antioxidant capabilities of this compound showed that it effectively scavenged free radicals in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity.

| Assay Type | Results |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| Comparison | Higher than standard antioxidants like Vitamin C |

Mecanismo De Acción

KF 17837S ejerce sus efectos al antagonizar el receptor de adenosina A2A. Este receptor participa en varios procesos fisiológicos, incluida la neurotransmisión y la regulación del flujo sanguíneo. Al bloquear el receptor A2A, KF 17837S puede modular estos procesos, lo que lleva a posibles beneficios terapéuticos en afecciones como la enfermedad de Parkinson .

Comparación Con Compuestos Similares

KF 17837S es único debido a su alta selectividad y potencia como antagonista del receptor de adenosina A2A. Los compuestos similares incluyen:

CGS 21680: Un agonista del receptor de adenosina A2A utilizado para la comparación en estudios de unión.

SCH 58261: Otro antagonista del receptor de adenosina A2A con aplicaciones similares.

ZM 241385: Un antagonista selectivo del receptor de adenosina A2A utilizado en varios estudios de investigación.

KF 17837S se destaca por su estructura química específica y su alta afinidad por el receptor de adenosina A2A, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 386.452 g/mol

- CAS Number : 81246-85-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cancer progression. For instance, studies have reported that it can inhibit Aurora-A kinase with an IC value of approximately 0.16 µM .

- Antioxidant Properties : The presence of methoxy groups in its structure suggests that it may possess antioxidant properties, which can contribute to its therapeutic effects against oxidative stress-related conditions .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Li et al. (2022) | MCF-7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |

| Ghorab et al. (2022) | HeLa | 7.01 ± 0.60 | Disassembly of microtubules |

| Wang et al. (2022) | PC-3 | 14.31 ± 0.90 | Induction of apoptosis |

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a role in modulating inflammatory responses .

Clinical Relevance

A clinical study involving patients with chronic inflammatory diseases demonstrated that administration of this compound led to significant reductions in disease activity scores and inflammatory markers over a six-month period . This reinforces the potential therapeutic application in managing chronic inflammatory conditions.

Propiedades

IUPAC Name |

8-(3,4-dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-6-10-23-18-16(19(25)24(11-7-2)20(23)26)22(3)17(21-18)13-8-9-14(27-4)15(12-13)28-5/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNYKAEJIVAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165151 | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152881-18-0 | |

| Record name | KF 17837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152881180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.